molecular formula C10H11N3O2S B11763136 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11763136
M. Wt: 237.28 g/mol
InChI Key: HSBUUNSXQYVATM-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxyphenol with appropriate thiadiazole precursors. One common method includes the use of 3-methoxyphenol and thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of halogenated thiadiazole derivatives.

Scientific Research Applications

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Methoxyphenoxy)methyl)-1,3-oxazolidine-2-thione
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • Indole derivatives

Uniqueness

5-((3-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3O2S/c1-14-7-3-2-4-8(5-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

HSBUUNSXQYVATM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN=C(S2)N

Origin of Product

United States

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